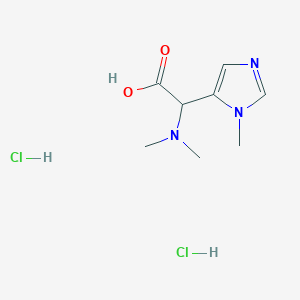
2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride
概要
説明
2-(Dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride (DMIm-HCl) is a versatile compound used for a variety of scientific research applications. It is a small molecule with a molecular weight of around 168.1 g/mol, and is considered to be a weak acid. It is a water-soluble compound that can be used in aqueous solutions, and is highly soluble in organic solvents such as methanol, ethanol, and dimethylformamide. DMIm-HCl is used in a variety of scientific applications due to its unique properties, and is especially useful in biochemical and physiological experiments.
作用機序
2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride acts as an agonist of the G-protein coupled receptor (GPCR) family of proteins. It binds to the GPCR, activating the G-protein, which in turn activates the downstream signaling cascade. This activation leads to the production of various cellular responses, such as the release of hormones, neurotransmitters, and other molecules.
生化学的および生理学的効果
2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride has a wide range of biochemical and physiological effects, including the modulation of cell growth, differentiation, and metabolism. It has been shown to have anti-inflammatory, anti-apoptotic, and anti-cancer effects, as well as to modulate the activity of enzymes and other proteins involved in cellular processes. Additionally, it has been shown to modulate the activity of ion channels, and to act as an agonist of the G-protein coupled receptor family of proteins.
実験室実験の利点と制限
The advantages of using 2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride in lab experiments include its low cost, its water solubility, and its ability to be used in a variety of biochemical and physiological experiments. Additionally, it is relatively easy to synthesize, and can be stored for extended periods of time. The main limitation of using 2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride in lab experiments is that it is a weak acid, which can limit its ability to penetrate cell membranes and interact with intracellular proteins.
将来の方向性
For research involving 2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride include exploring its potential as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease. Additionally, further research could be conducted to explore its potential as an anti-inflammatory agent, as well as its potential to modulate the activity of ion channels. Additionally, further research could be conducted to explore its potential to modulate the activity of enzymes and other proteins involved in cellular processes. Finally, further research could be conducted to explore its potential to act as an agonist of the G-protein coupled receptor family of proteins.
科学的研究の応用
2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride is used in a wide variety of scientific research applications. It is used in biochemical experiments to study the structure and function of proteins, as well as in physiological experiments to study the effects of drugs on the body. It is also used in cell biology experiments to study the effects of drugs on cell growth and differentiation. Additionally, it is used in drug discovery and development, as well as in the development of new therapeutic agents.
特性
IUPAC Name |
2-(dimethylamino)-2-(3-methylimidazol-4-yl)acetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-10(2)7(8(12)13)6-4-9-5-11(6)3;;/h4-5,7H,1-3H3,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLRMJZSKJXSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(C(=O)O)N(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1528252.png)
![3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol](/img/structure/B1528253.png)







![7-Azaspiro[4.6]undecane](/img/structure/B1528267.png)
